YLT-11 was developed through synthetic chemistry efforts aimed at identifying selective PLK4 inhibitors. It falls under the classification of small-molecule inhibitors, particularly within the realm of anticancer agents. The compound is notable for its high selectivity towards PLK4 compared to other kinases, making it a valuable candidate for further therapeutic development.
The synthesis of YLT-11 involves several key steps, beginning with the formation of its core structure followed by functional group modifications. While specific proprietary methods are not fully disclosed, general synthetic routes typically include:
The synthesis is designed to optimize yield and purity, adhering to pharmaceutical standards for potential clinical applications .
The molecular structure of YLT-11 can be described as follows:
The compound exhibits significant binding affinity for PLK4, with a dissociation constant (Kd) of 5.2 nM, indicating strong interactions within the ATP-binding pocket of the kinase .
YLT-11 undergoes various chemical reactions that can modify its structure and activity:
Common reagents used include oxidizing agents and catalysts tailored for specific transformations .
YLT-11 exerts its biological effects primarily through the inhibition of PLK4 activity. It binds competitively to the ATP-binding site of PLK4, preventing its kinase activity which is essential for centriole duplication during mitosis. This inhibition leads to abnormal centriole numbers and subsequent mitotic defects in cancer cells, promoting apoptosis. The IC50 value for YLT-11 against PLK4 is reported at 22 nM .
These properties are critical for determining the compound's suitability for drug formulation and delivery systems .
YLT-11 has several promising applications in scientific research and medicine:
The unique selectivity and potency of YLT-11 make it an important candidate in ongoing cancer research efforts .
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3